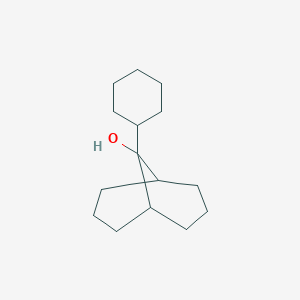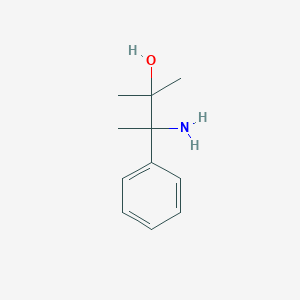
3-Amino-2-methyl-3-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO It is a tertiary alcohol with an amino group and a phenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-3-phenylbutan-2-ol typically involves the reaction of a suitable precursor with an amine. One common method is the reductive amination of 3-phenyl-2-butanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the amino group, converting it to a primary amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic conditions, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
3-Amino-2-methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-3-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways. Its molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes through its structural features.
Comparison with Similar Compounds
3-Amino-2-methyl-3-phenylbutan-1-ol: Similar structure but with the hydroxyl group on a different carbon.
2-Amino-3-methyl-3-phenylbutan-2-ol: Similar structure but with the amino group on a different carbon.
3-Amino-2-phenylbutan-2-ol: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 3-Amino-2-methyl-3-phenylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, along with a phenyl group. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-2-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-10(2,13)11(3,12)9-7-5-4-6-8-9/h4-8,13H,12H2,1-3H3 |
InChI Key |
UAFRZHPCPUUEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
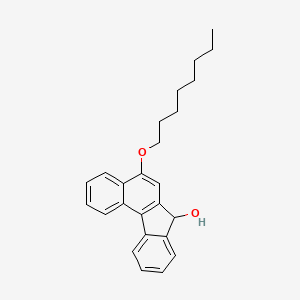
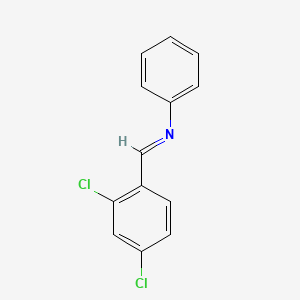
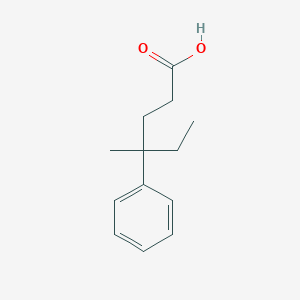
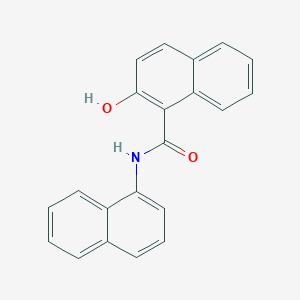
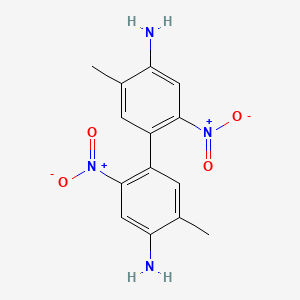
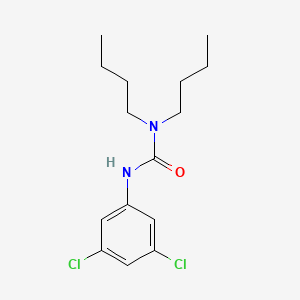

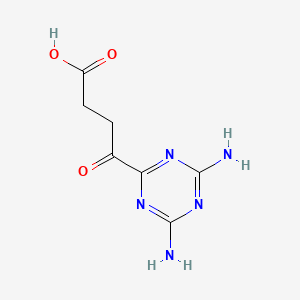

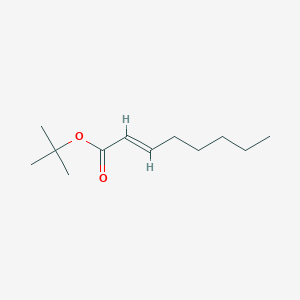
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
